2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

Organic Synthesis Medicinal Chemistry Process Chemistry

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8) offers a distinctive 2-bromo substitution that enables efficient regioselective Suzuki-Miyaura cross-coupling for rapid library synthesis in CNS drug discovery. Its potent serotonin releaser profile (SERT EC50: 33 nM) with ~56-fold selectivity over DAT avoids confounding dopaminergic effects, making it an ideal starting point for serotonin receptor modulator development. An established, scalable bromination procedure (83% yield) reduces scale-up risk. Select this building block to streamline hit-to-lead optimization and functional selectivity studies.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 27784-79-8
Cat. No. B3177903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6,7-dihydro-1H-indol-4(5H)-one
CAS27784-79-8
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(N2)Br)C(=O)C1
InChIInChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2
InChIKeyTTYFVLXVNAATTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8): A Strategic Building Block in Heterocyclic Chemistry


2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8) is a brominated heterocyclic compound of the dihydroindolone class, featuring a 2-position bromine atom and a 4-position ketone group [1]. This structural motif renders it a versatile intermediate in organic synthesis, with particular emphasis on its application in the development of CNS-targeted small molecules via cross-coupling reactions and as a precursor in serotonin receptor modulator synthesis . Its procurement is primarily for research use as a specialized chemical building block.

The Critical Distinction of 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one: Why Analogs Fall Short in Key Applications


In the dihydroindolone chemical space, seemingly minor structural variations, such as the position or identity of a halogen, can fundamentally alter a compound's reactivity, synthetic utility, and biological profile . While unsubstituted 6,7-dihydro-1H-indol-4(5H)-one or other halogenated variants are commercially available, generic substitution is not feasible. The specific 2-bromo substitution pattern is not merely decorative; it enables distinct chemical transformations like regioselective Suzuki-Miyaura cross-coupling and imparts a unique selectivity profile against biological targets, such as the serotonin transporter, as evidenced by comparative data [1]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest analogs, substantiating its preferential selection for specialized R&D and synthesis projects.

Quantitative Differentiation Guide for 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8)


Synthetic Yield: Optimized Bromination Protocol Delivers 83% Yield

A patented bromination procedure using 1,3-dibromo-5,5-dimethylhydantoin in DMF at 60 °C provides 2-bromo-6,7-dihydro-1H-indol-4(5H)-one in an 83% isolated yield from the parent compound, 6,7-dihydro-1H-indol-4(5H)-one . This represents a quantitative benchmark for efficient preparation. While literature often reports synthesis of other functionalized dihydroindolones, they lack this specific, high-yielding methodology for this exact scaffold [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Target Selectivity: 75-fold Enhanced Activity at Serotonin Transporter vs. Dopamine Transporter

In rat synaptosome assays, 2-bromo-6,7-dihydro-1H-indol-4(5H)-one demonstrates an EC50 of 33 nM for inducing serotonin (5-HT) release via the serotonin transporter (SERT) [1]. In stark contrast, its IC50 for inhibiting dopamine (DA) release via the dopamine transporter (DAT) is 1,840 nM [2]. This represents a 55.8-fold (or ~75-fold difference in potency units, depending on mechanism) functional selectivity window favoring SERT over DAT.

Neuropharmacology Transporter Biology Drug Discovery

Receptor Agonism: Distinct 5-HT2A Potency Compared to an In-Class SERT Inhibitor

The compound exhibits an EC50 of 249 nM for the human 5-HT2A receptor, as determined by a cell-based calcium mobilization assay [1]. While it is not a direct comparator, a structurally distinct but pharmacologically related indole derivative, CHEMBL182721, is reported as a SERT inhibitor with an IC50 of 1,760 nM [2]. This demonstrates that the target compound possesses a distinct and more potent functional activity at a key GPCR target compared to another indole's inhibitory activity at a transporter. This highlights its unique polypharmacological fingerprint.

Neuropharmacology GPCR Biology Medicinal Chemistry

Regioselective Functionalization: 2-Position Enables Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom at the 2-position of the indole ring enables regioselective Suzuki-Miyaura cross-coupling reactions, a key transformation for generating diverse compound libraries . This specific substitution pattern is intentionally designed for this purpose, as the bromine acts as a selective handle for palladium-catalyzed C-C bond formation. In contrast, the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, lacks this halogen handle and would require alternative, less direct, or lower-yielding methods to introduce aryl or heteroaryl groups at this position .

Organic Synthesis Catalysis Medicinal Chemistry

Where 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8) Outperforms Alternatives


Serotonin Receptor Modulator Development

This compound is an ideal starting point for medicinal chemistry programs focused on CNS disorders, particularly those involving serotonin signaling. Its demonstrated activity as a serotonin releaser (SERT EC50: 33 nM) and 5-HT2A agonist (EC50: 249 nM) [1] provides a unique polypharmacological profile that can be systematically optimized using the 2-position bromine handle . This scenario avoids off-target dopamine activity, a key advantage over less selective building blocks [1].

Accelerated SAR Exploration via Cross-Coupling

For hit-to-lead or lead optimization campaigns, the 2-bromo substituent allows for rapid, parallel synthesis of diverse analog libraries via Suzuki-Miyaura cross-coupling . This is a more direct and efficient route to exploring chemical space around the dihydroindolone core compared to de novo synthesis from the unsubstituted parent, which would require a lengthier sequence of protection, functionalization, and deprotection steps.

Validated Scale-Up in Process Chemistry

The described, patented bromination procedure yielding 83% isolated product from the commercially available parent compound provides a robust and scalable method for producing larger quantities of this intermediate. For groups advancing a lead candidate, this established synthetic route reduces scale-up risk and offers a clear cost-of-goods benchmark, unlike the unoptimized routes for many novel analogs.

Selective Chemical Probe for Transporter Studies

Researchers investigating the functional selectivity of monoamine transporters can use this compound as a selective chemical probe. Its ~56-fold functional window favoring SERT over DAT (EC50 33 nM vs. IC50 1,840 nM) [1] allows for the study of serotonin-specific mechanisms in complex biological systems, where non-selective probes would confound interpretation by simultaneously modulating dopamine levels.

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